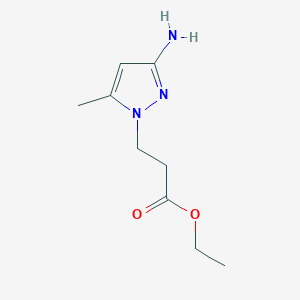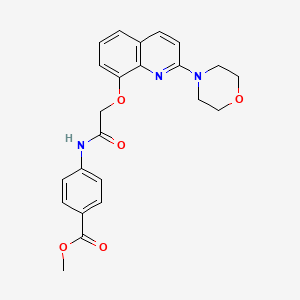
Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, such as “Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate”, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Aplicaciones Científicas De Investigación
Synthesis and Physicochemical Properties
Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate is related to compounds studied for their synthesis, toxicity, biodegradability, and physicochemical properties. For instance, research on morpholinium ionic liquids, which are structurally related, focuses on their potential as new biomass solvents and their moderate to low toxicity, highlighting the significance of the anion in determining their properties and potential applications in green chemistry (Pernak et al., 2011).
Antimicrobial and Antitumor Activity
Related quinazolinone compounds have demonstrated broad spectrum antitumor activities, which are significantly potent compared to traditional treatments. These findings suggest a promising avenue for the development of new anticancer agents (Al-Suwaidan et al., 2016). Additionally, the antimicrobial potential of new quinazolines highlights their utility in combating bacterial and fungal infections, presenting a valuable resource for developing novel antimicrobial agents (Desai et al., 2007).
Material Science and Corrosion Inhibition
Research on N-heterocyclic compounds based on 8-hydroxyquinoline demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic solutions, blending insights from experimental techniques and quantum mechanical evaluations to understand their inhibitory mechanism (Rbaa et al., 2020). This highlights the potential of structurally similar compounds for applications in material protection and preservation.
Chemical Analysis and Sensing
Compounds like Methyl benzoate have been utilized as non-halogenated extraction solvents in the preconcentration of metals, showcasing their utility in analytical chemistry for environmental monitoring and metal analysis (Kagaya & Yoshimori, 2012). Furthermore, azo dyes based on 8-hydroxyquinoline benzoates have been synthesized for selective sensing of Hg2+, indicating the potential of these compounds in environmental sensing and pollution monitoring (Cheng et al., 2008).
Propiedades
IUPAC Name |
methyl 4-[[2-(2-morpholin-4-ylquinolin-8-yl)oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-29-23(28)17-5-8-18(9-6-17)24-21(27)15-31-19-4-2-3-16-7-10-20(25-22(16)19)26-11-13-30-14-12-26/h2-10H,11-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSNLXJMNWHQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
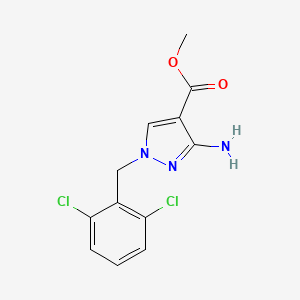
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2676493.png)

![9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B2676495.png)
![8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2676497.png)

![ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2676499.png)
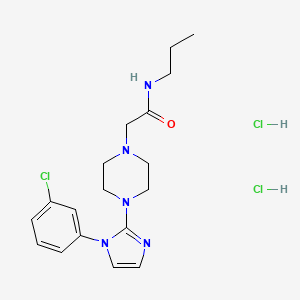
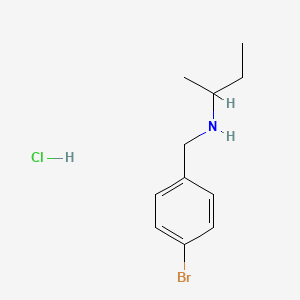
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2676504.png)
![1,3,6-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676510.png)
